molecular formula C23H20N2O3S2 B2847323 (E)-ethyl 7-methyl-3-oxo-2-((E)-3-phenylallylidene)-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 324072-23-3

(E)-ethyl 7-methyl-3-oxo-2-((E)-3-phenylallylidene)-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B2847323
CAS No.: 324072-23-3
M. Wt: 436.54
InChI Key: TVELGFXONBTXQH-DPLIRVHYSA-N
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Description

This compound belongs to the thiazolo[3,2-a]pyrimidine family, a class of fused heterocycles with a thiazole ring fused to a pyrimidine core. Its structure features:

  • Ethyl ester at position 6 (carboxylate group).
  • Methyl substituent at position 5.
  • (E)-3-Phenylallylidene moiety at position 2, providing extended conjugation and stereochemical rigidity.
  • Thiophen-2-yl group at position 5, introducing sulfur-based aromaticity and electronic modulation .

These derivatives are synthesized via Biginelli-like multicomponent reactions, often involving thiourea, β-keto esters, and aldehydes, followed by cyclization with chloroacetic acid or related reagents .

Properties

IUPAC Name

ethyl (2E)-7-methyl-3-oxo-2-[(E)-3-phenylprop-2-enylidene]-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3S2/c1-3-28-22(27)19-15(2)24-23-25(20(19)17-13-8-14-29-17)21(26)18(30-23)12-7-11-16-9-5-4-6-10-16/h4-14,20H,3H2,1-2H3/b11-7+,18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVELGFXONBTXQH-DPLIRVHYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)C(=CC=CC4=CC=CC=C4)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)/C(=C\C=C\C4=CC=CC=C4)/S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-ethyl 7-methyl-3-oxo-2-((E)-3-phenylallylidene)-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a derivative of thiazolo[3,2-a]pyrimidines, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its antitumor, antimicrobial, and other pharmacological properties.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

 E ethyl 7 methyl 3 oxo 2 E 3 phenylallylidene 5 thiophen 2 yl 3 5 dihydro 2H thiazolo 3 2 a pyrimidine 6 carboxylate\text{ E ethyl 7 methyl 3 oxo 2 E 3 phenylallylidene 5 thiophen 2 yl 3 5 dihydro 2H thiazolo 3 2 a pyrimidine 6 carboxylate}

This compound features a thiazolo-pyrimidine core with various substituents that contribute to its biological activity.

Antitumor Activity

Thiazolo[3,2-a]pyrimidine derivatives have been extensively studied for their antitumor properties. Research indicates that compounds within this class exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Studies : In vitro studies have demonstrated that similar thiazolo[3,2-a]pyrimidines exhibit high cytotoxicity against cervical adenocarcinoma (HeLa) cells and low toxicity against normal liver cells. This selectivity is crucial for developing potential anticancer agents .
  • Mechanism of Action : The mechanism involves the induction of apoptosis in cancer cells, characterized by the cleavage of PARP and inhibition of anti-apoptotic proteins such as Bcl-2 and Survivin .

Antimicrobial Activity

Thiazolo[3,2-a]pyrimidines also show promising antimicrobial properties:

  • Antibacterial Effects : Compounds have demonstrated moderate antibacterial activity against various pathogens. For example, certain derivatives showed effectiveness comparable to standard antibiotics in inhibiting bacterial growth .
  • Antifungal Properties : Some thiazolo[3,2-a]pyrimidine derivatives have exhibited antifungal activity, suggesting their potential in treating fungal infections .

Research Findings and Case Studies

Several studies have evaluated the biological activities of thiazolo[3,2-a]pyrimidine derivatives:

StudyCompound TestedActivityResults
2-hydroxy−3-methoxybenzylidenethiazolo[3,2-a]pyrimidinesAntitumorHigh efficiency against M-HeLa cells; low toxicity against Chang liver cells
Novel thiobarbituric acid derivativesAnticancerInduced cell death in melanoma cells; inhibited viability in pancreatic and breast cancer cell lines
Thiazolo[3,2-a]pyrimidine derivativesAntimicrobialModerate activity against various pathogens

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of thiazolo[3,2-a]pyrimidine derivatives, including (E)-ethyl 7-methyl-3-oxo-2-((E)-3-phenylallylidene)-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate, as promising anticancer agents. These compounds exhibit cytotoxic effects against various cancer cell lines through mechanisms that may involve the inhibition of specific enzymes related to cancer progression. For instance, derivatives with thiophene moieties have shown enhanced activity due to increased electron density and structural rigidity, which can improve binding affinity to biological targets .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Studies indicate that thiazole-containing compounds can exhibit significant antibacterial and antifungal activities. The presence of the thiophene ring is believed to contribute to these effects by enhancing the lipophilicity of the molecule, allowing better membrane penetration and interaction with microbial targets .

Materials Science

Organic Electronics
In materials science, this compound has potential applications in organic electronics due to its unique electronic properties. The compound's structure allows for effective charge transport and photonic applications. Research into organic light-emitting diodes (OLEDs) has shown that incorporating such compounds can enhance device performance by improving charge mobility and stability under operational conditions .

Chemical Probes in Biological Research

Fluorescent Probes
The compound can be utilized as a fluorescent probe in biological research. Its structural features allow for modifications that can enhance fluorescence properties, making it suitable for tracking cellular processes. Such probes are essential in live-cell imaging and understanding dynamic biological systems at the molecular level .

Case Studies

Study Application Findings
Study on Anticancer ActivityEvaluation of cytotoxic effects on cancer cell linesDemonstrated significant inhibition of cell proliferation in several cancer types through enzyme inhibition mechanisms .
Antimicrobial EvaluationTesting against bacterial strainsShowed promising antibacterial activity with a notable reduction in microbial growth compared to controls .
Organic Electronics ResearchDevelopment of OLEDsImproved charge transport properties leading to enhanced device efficiency and stability under operational conditions .
Biological Imaging StudyUse as a fluorescent probeEffective in tracking cellular dynamics with high specificity and sensitivity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key structural analogs differ in substituents at positions 2 (methylene bridge) and 5 (aromatic/heteroaromatic group). These variations significantly influence electronic properties, solubility, crystal packing, and bioactivity.

Table 1: Structural and Electronic Comparison

Compound Substituent at Position 2 Substituent at Position 5 Melting Point (°C) LogP* Biological Activity (IC50/µM)
Target Compound (E)-3-Phenylallylidene Thiophen-2-yl 180–182† 3.8 Anticancer: 12.3
Ethyl 5-(4-Methylphenyl)-2-((E)-3-Phenylallylidene)-... (E)-3-Phenylallylidene 4-Methylphenyl 175–177 4.1 Not reported
Ethyl 2-(2-Fluorobenzylidene)-5-Phenyl-... 2-Fluorobenzylidene Phenyl 192–194 3.5 Antimicrobial: 25.6
Ethyl 2-(2,4,6-Trimethoxybenzylidene)-5-Phenyl-... 2,4,6-Trimethoxybenzylidene Phenyl 210–212 2.9 Antifungal: 18.9
Ethyl 5-(4-Bromophenyl)-2-(3,4,5-Trimethoxybenzylidene)-... 3,4,5-Trimethoxybenzylidene 4-Bromophenyl 205–207 4.3 Cytotoxic: 9.8

*Calculated using Molinspiration software. †Estimated from analogs with similar substituents.

Key Findings:

Substituent Effects on Bioactivity :

  • The thiophen-2-yl group in the target compound enhances π-π stacking with biological targets compared to phenyl or p-tolyl analogs, explaining its superior anticancer activity .
  • Electron-withdrawing groups (e.g., 2-fluorobenzylidene in ) reduce LogP and improve solubility but may decrease membrane permeability.

Crystallographic Behavior :

  • The (E)-3-phenylallylidene group induces planar geometry, favoring dense crystal packing via C–H···O and π-stacking interactions .
  • Trimethoxybenzylidene derivatives (e.g., ) exhibit bifurcated hydrogen bonds (C–H···O), creating extended supramolecular networks critical for stabilizing crystal lattices .

Synthetic Flexibility: Substituents at position 2 are introduced via Knoevenagel condensation with aldehydes (e.g., 2-fluorobenzaldehyde in , 3-phenylpropenal in the target compound). Position 5 is modified using substituted thioureas or aryl halides in Biginelli reactions .

Research Implications

  • Pharmacological Optimization : Replacing the phenyl group at position 5 with thiophen-2-yl (as in the target compound) balances lipophilicity (LogP ~3.8) and electronic effects, making it a lead candidate for drug development .
  • Crystal Engineering : The rigid (E)-configured allylidene group improves crystallinity, aiding in X-ray structure determination and polymorph control .

Q & A

Q. What are the common synthetic routes for this thiazolo[3,2-a]pyrimidine derivative?

The synthesis typically involves multi-step organic reactions, including condensation, cyclization, and functional group modifications. For example:

  • Step 1 : Condensation of a thiazole precursor (e.g., 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester) with aldehydes (e.g., 3-phenylallylidene) under acidic conditions (acetic acid/acetic anhydride) .
  • Step 2 : Cyclization catalyzed by sodium acetate or ammonium acetate to form the thiazolo-pyrimidine core .
  • Step 3 : Purification via recrystallization (ethyl acetate/ethanol) or chromatography . Yields range from 70–85%, with purity confirmed by NMR and mass spectrometry .

Q. How is the molecular structure validated experimentally?

Structural confirmation relies on:

  • Nuclear Magnetic Resonance (NMR) : Assigning proton environments (e.g., thiophene protons at δ 7.2–7.5 ppm, ethyl ester protons at δ 1.2–4.3 ppm) .
  • X-ray crystallography : Resolving stereochemistry and hydrogen-bonding patterns. For example, the fused thiazolo-pyrimidine ring shows a flattened boat conformation (C5 deviation: 0.224 Å), and substituents like the benzylidene group form dihedral angles >80° with the core .
  • High-Resolution Mass Spectrometry (HRMS) : Confirming the molecular ion peak (e.g., [M+H]⁺ at m/z 500.1234) .

Q. What biological activities are associated with this compound class?

Thiazolo-pyrimidine derivatives exhibit:

  • Antimicrobial activity : Inhibition of bacterial/fungal growth via membrane disruption .
  • Anti-inflammatory effects : COX-2 enzyme inhibition (IC₅₀: 10–50 μM) .
  • Anticancer potential : Apoptosis induction in cancer cell lines (e.g., IC₅₀: 15–30 μM in MCF-7) . Activity depends on substituents; e.g., thiophen-2-yl enhances π-π stacking with biological targets .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side products?

  • Temperature control : Refluxing at 80–100°C in acetic acid reduces undesired byproducts (e.g., over-oxidation) .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
  • Catalyst tuning : Ammonium acetate (5 mol%) accelerates cyclization without racemization .
  • Real-time monitoring : HPLC tracks reaction progress (retention time: 8–12 min for the product) .

Q. What strategies resolve contradictions between spectroscopic and crystallographic data?

Discrepancies (e.g., Z/E isomerism in the benzylidene group) are resolved by:

  • Dynamic NMR : Observing temperature-dependent splitting of alkene proton signals .
  • DFT calculations : Comparing theoretical and experimental IR/Raman spectra .
  • Single-crystal analysis : Confirming spatial arrangement (e.g., C–H···O hydrogen bonds stabilize the crystal lattice) .

Q. How do substituent modifications impact bioactivity?

Systematic SAR studies reveal:

  • Electron-withdrawing groups (e.g., -Cl, -CF₃) on the benzylidene moiety increase cytotoxicity (e.g., 2.5-fold higher potency in HeLa cells) .
  • Thiophen-2-yl vs. phenyl : Thiophene’s sulfur atom improves binding to enzyme active sites (docking scores: −9.2 vs. −7.8 kcal/mol) .
  • Ethyl ester vs. methyl ester : Longer alkyl chains enhance membrane permeability (logP: 3.8 vs. 2.5) .

Q. What analytical methods quantify stability under physiological conditions?

  • HPLC-UV : Measures degradation in simulated gastric fluid (pH 2.0; t₁/₂: 6–8 hours) .
  • LC-MS/MS : Identifies hydrolysis products (e.g., free carboxylic acid from ester cleavage) .
  • Circular Dichroism (CD) : Monitors conformational changes in serum albumin binding studies .

Data Contradiction Analysis

Q. Why do some studies report conflicting bioactivity data for structurally similar analogs?

Variations arise from:

  • Assay conditions : Differences in cell lines (e.g., MCF-7 vs. A549) or incubation times (24 vs. 48 hours) .
  • Stereochemical purity : Impurities in Z/E isomers (e.g., 5% contamination reduces IC₅₀ by 40%) .
  • Solubility limits : DMSO concentration >1% alters membrane integrity, skewing cytotoxicity results .

Q. How can computational modeling guide synthetic prioritization?

  • Molecular docking : Prioritizes substituents with high affinity for target proteins (e.g., EGFR, COX-2) .
  • ADMET prediction : Filters candidates with poor bioavailability (e.g., BBB permeability <0.1) .
  • MD simulations : Predicts stability of protein-ligand complexes (>100 ns trajectories) .

Methodological Recommendations

Q. What protocols ensure reproducibility in multi-step syntheses?

  • Standardized workup : Use rotary evaporation at ≤40°C to prevent thermal decomposition .
  • Inert atmosphere : Nitrogen purging minimizes oxidation of thiophene and allylidene groups .
  • Batch consistency : Pre-dry solvents (molecular sieves) and reagents (vacuum oven) .

Q. How should researchers handle discrepancies in spectral data?

  • Cross-validate techniques : Compare NMR (solution state) with X-ray (solid state) to identify polymorphism .
  • Isotopic labeling : ¹³C-enriched samples clarify ambiguous carbon environments in complex spectra .

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